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3-(m-Tolyl)azetidine

Cat. No.: B13346248
M. Wt: 147.22 g/mol
InChI Key: QCQFZWYBXJXIAP-UHFFFAOYSA-N
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Description

Historical Context and Importance of Azetidine (B1206935) Heterocycles in Organic Synthesis

Azetidines, or azacyclobutanes, are significant four-membered saturated cyclic amines that are integral to both natural products and synthetic compounds. organic-chemistry.org The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis. organic-chemistry.org This discovery spurred further investigation into this class of compounds. The azetidine moiety is a key structural component in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. jmchemsci.com Their unique structural and electronic properties are also increasingly being applied in materials science and catalysis. nih.gov

The versatility of azetidines as synthetic intermediates is also noteworthy. They serve as valuable building blocks in the construction of more complex molecular architectures. nih.gov The ring strain inherent in the four-membered ring makes them susceptible to ring-opening and expansion reactions, providing access to a diverse array of functionalized acyclic amines and larger heterocyclic systems. nih.gov

Inherent Challenges in the Synthesis of Azetidine Ring Systems due to Ring Strain

The synthesis of azetidine derivatives is often challenging due to the significant ring strain of the four-membered ring. organic-chemistry.org This strain, while imparting unique reactivity, also makes the formation of the ring thermodynamically less favorable compared to their five- and six-membered counterparts like pyrrolidines and piperidines. nih.gov The inherent strain can lead to undesired side reactions and decomposition pathways during synthesis. uni.lu

Common synthetic strategies for constructing the azetidine ring include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, and intermolecular [2+2] cycloadditions. nih.gov However, these methods can sometimes require harsh reaction conditions or exhibit limited functional group tolerance. Overcoming these synthetic hurdles has been a major focus of research in azetidine chemistry, leading to the development of novel and more efficient synthetic methodologies. jmchemsci.com

Specific Academic Research Focus on 3-Substituted and 3-Arylazetidine Derivatives

A significant area of academic and industrial research has been centered on the synthesis and application of 3-substituted and 3-arylazetidine derivatives. The introduction of a substituent at the 3-position of the azetidine ring allows for the creation of a diverse range of molecular scaffolds with tailored properties. These derivatives have shown considerable promise in drug discovery. chemicalbook.com For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors. researchgate.net

The 3-arylazetidine motif is of particular interest as it introduces a rigid scaffold that can effectively present the aryl group for interaction with biological targets. Research has demonstrated that 3-aryl-3-arylmethoxyazetidines can act as high-affinity ligands for monoamine transporters. nih.gov Furthermore, the synthesis of various 3-arylazetidines has been achieved through methods such as the Hiyama cross-coupling of 3-iodoazetidine with arylsilanes. acs.org

A specific example within this class is the synthesis of derivatives of 3-(m-tolyl)azetidine. While direct synthesis of the parent compound is not extensively detailed, the preparation of more complex structures incorporating this moiety has been reported. For instance, tert-Butyl 3-(phenylamino)-3-(m-tolyl)azetidine-1-carboxylate and tert-Butyl 3-(m-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate have been synthesized, highlighting the accessibility of this substituted azetidine core. uni.lu

Table 1: Examples of Synthesized this compound Derivatives

Compound NameMolecular FormulaSynthesis Note
tert-Butyl 3-(phenylamino)-3-(m-tolyl)azetidine-1-carboxylateC₂₁H₂₆N₂O₂Synthesized via a modular approach. uni.lu
tert-Butyl 3-(m-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylateC₁₇H₂₁Cl₃N₂O₃Prepared and purified by flash column chromatography. uni.lu
This compound hydrochlorideC₁₀H₁₄ClNBasic structural information available in public databases. acs.org

Overview of Research Trends and Future Directions in Azetidine Chemistry

Current research in azetidine chemistry is focused on several key areas. There is a continuous effort to develop more efficient and stereoselective synthetic methods to access functionalized azetidines. nih.gov This includes the use of novel catalytic systems and the exploration of strain-release strategies to construct the azetidine ring. nih.gov

The application of azetidines in medicinal chemistry remains a major driver of research. The unique three-dimensional structure and physicochemical properties of the azetidine ring make it an attractive bioisostere for other cyclic and acyclic moieties in drug candidates. nih.gov The development of azetidine-based scaffolds for CNS-focused libraries is an active area of investigation.

Future directions in the field are likely to involve the expanded use of azetidines in materials science, particularly in the development of novel polymers and functional materials. nih.gov Furthermore, the exploration of the biological activities of a wider range of substituted azetidines, including those with underexplored substitution patterns, will continue to be a priority. The synthesis and evaluation of compounds like this compound and its derivatives will contribute to this expanding body of knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13346248 3-(m-Tolyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(3-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

QCQFZWYBXJXIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNC2

Origin of Product

United States

Mechanistic Investigations of 3 M Tolyl Azetidine Formation and Reactivity

Elucidation of Reaction Mechanisms

The construction and derivatization of the azetidine (B1206935) ring can be achieved through a variety of sophisticated chemical transformations. Each of these methods relies on a distinct mechanistic pathway, offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance. The following sections explore the intricacies of several prominent mechanisms.

Aza-Paterno-Büchi Reaction Mechanism

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgchemrxiv.org This reaction can be initiated by the excitation of the imine component to either a singlet or a triplet state upon irradiation. researchgate.net

The general mechanism proceeds as follows:

Photoexcitation: The imine absorbs a photon, promoting an electron to an excited state (either singlet, S₁, or triplet, T₁).

Cycloaddition: The excited imine reacts with a ground-state alkene to form a diradical intermediate.

Ring Closure: Intersystem crossing (for triplet state reactions) followed by spin-inversion and radical recombination yields the azetidine ring. nih.gov

A significant challenge in intermolecular aza-Paterno-Büchi reactions is the rapid E/Z isomerization of the excited imine, which can preclude cycloaddition. rsc.org To overcome this, many successful examples utilize cyclic imines or intramolecular variants. rsc.orgchemrxiv.org

Recent advancements have employed visible-light photocatalysis to facilitate these reactions, offering milder and more selective conditions. rsc.orgnih.gov In these systems, a photocatalyst, such as an iridium(III) complex, absorbs visible light and transfers its energy to the imine precursor (e.g., a 2-isoxazoline-3-carboxylate), promoting it to the reactive triplet state. rsc.orgnih.gov This triplet-state imine then undergoes the [2+2] cycloaddition with an alkene. nih.gov Mechanistic studies have indicated that the singlet excited state is often unreactive in these photocatalyzed cycloadditions. rsc.orgnih.gov

Key Mechanistic FeatureDescription
Reaction Type [2+2] Photocycloaddition
Reactants Imine and Alkene
Intermediate Diradical
Modern Approach Visible-light photocatalysis using energy transfer

Kulinkovich-Type Pathways

A titanium(IV)-mediated coupling reaction provides a powerful method for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents or terminal olefins. researchgate.netrice.edu This transformation is proposed to proceed through a Kulinkovich-type mechanism. rsc.orgresearchgate.net

The key steps of this proposed mechanism are:

Titanacyclopropane Formation: The titanium(IV) alkoxide reacts with the Grignard reagent (or undergoes ligand exchange with a terminal olefin) to form a titanacyclopropane intermediate.

Dianion Equivalence: This titanacyclopropane species behaves as a 1,2-aliphatic dianion equivalent.

Insertion and Cyclization: The titanacyclopropane inserts into the 1,2-dielectrophilic oxime ether. This is followed by a cascade of events that ultimately leads to the formation of the four-membered azetidine ring. researchgate.net

This method is notable for its ability to construct structurally diverse and previously unreported NH-azetidines in a single step. researchgate.net The use of terminal olefins in the reaction helps to validate the proposed Kulinkovich-type reaction mechanism. rice.edu

Catalyst SystemReactantsKey IntermediateProduct Type
Ti(Oi-Pr)₄ / Alkyl Grignard ReagentOxime EtherTitanacyclopropaneSpirocyclic NH-Azetidine
Ti(Oi-Pr)₄ / Terminal OlefinOxime EtherTitanacyclopropaneSpirocyclic NH-Azetidine

Palladium(II)-Catalyzed C(sp³)–H Amination Mechanism

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents an elegant strategy for the synthesis of azetidines from amine substrates. organic-chemistry.org These reactions typically employ a directing group, such as picolinamide (B142947) (PA), to facilitate the C–H activation step. organic-chemistry.org The mechanism is generally understood to involve a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

A detailed mechanistic proposal involves the following sequence:

C–H Activation: The substrate, bearing a directing group, coordinates to the Pd(II) catalyst. Intramolecular C–H activation at the γ-position forms a palladacycle intermediate.

Oxidation: The resulting Pd(II) palladacycle is oxidized by an external oxidant (e.g., a hypervalent iodine compound) to a high-valent alkyl-Pd(IV) species. cam.ac.uk

Reductive Elimination: This Pd(IV) intermediate then undergoes reductive elimination to form the C–N bond of the azetidine ring, regenerating the Pd(II) catalyst. cam.ac.uk

Interestingly, the precise mechanism of the C–N bond-forming step can be influenced by the reaction conditions. In some systems, a direct C–N reductive elimination is proposed. cam.ac.uk However, other studies, particularly those using benziodoxole tosylate as the oxidant, suggest a more complex, two-step dissociative ionization pathway. rsc.orgnih.govrsc.org In this latter mechanism, a tosylate anion dissociates from the Pd(IV) center, followed by an Sₙ2-type attack of the tosylate at the alkyl-Pd(IV) bond. This forms a C–OTs bond, which is then displaced intramolecularly by the nitrogen atom to yield the azetidine ring. rsc.orgrsc.org

CatalystDirecting GroupOxidantProposed Mechanism
Pd(OAc)₂Picolinamide (PA)PhI(OAc)₂Pd(II)/Pd(IV) cycle with C-N reductive elimination
Pd(II)Free(NH) amineBenziodoxole tosylatePd(II)/Pd(IV) cycle with dissociative ionization pathway

Copper(I)-Catalyzed Tandem Rearrangement, Electrocyclization, Ring Opening, and Recyclization

The synthesis of azetidine nitrones can be achieved from O-propargylic oximes through a sophisticated copper(I)-catalyzed cascade reaction. nih.govacs.org This one-pot transformation involves multiple sequential steps to construct the strained heterocyclic ring. acs.orgacs.org

The proposed mechanistic cascade is as follows:

organic-chemistry.orgnih.gov-Sigmatropic Rearrangement: The copper(I) catalyst promotes a organic-chemistry.orgnih.gov-sigmatropic rearrangement of the O-propargylic oxime to form an N-allenylnitrone intermediate.

4π-Electrocyclization: This intermediate undergoes a 4π-electrocyclization to form a cyclic species.

Ring Opening: The resulting cycloadduct undergoes a ring-opening event.

Recyclization: A final recyclization step furnishes the azetidine nitrone product. nih.govacs.org

The substituents on both the alkyne and oxime portions of the starting material have a significant influence on the reaction outcome, in some cases leading to the formation of exomethylene oxazolines instead of azetidine nitrones. nih.govacs.org This highlights the delicate balance of the competing pathways within the cascade.

Gold-Catalyzed Oxidative Cyclization via α-Oxo Gold Carbenes

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules. rsc.org A notable application is the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides through an oxidative cyclization pathway. nih.govresearchgate.net This method avoids the use of hazardous diazo compounds by generating reactive carbene intermediates in situ from benign alkynes. nih.gov

The reaction mechanism is believed to proceed via the following steps:

Alkyne Oxidation: In the presence of a gold(I) catalyst and an external oxidant (e.g., a pyridine-N-oxide), the terminal alkyne of the N-propargylsulfonamide is oxidized.

α-Oxo Gold Carbene Formation: This oxidation generates a highly reactive α-oxo gold carbene intermediate. nih.govrsc.org

Intramolecular N–H Insertion: The tethered sulfonamide nitrogen then attacks the electrophilic carbene carbon in an intramolecular N–H insertion reaction.

Cyclization: This step directly forms the azetidin-3-one (B1332698) ring. nih.govresearchgate.net

This strategy is highly flexible and tolerates a range of functional groups. nih.gov The use of a chiral tert-butanesulfinyl group as a protecting group on the nitrogen allows for the stereoselective synthesis of the azetidin-3-one products. nih.gov

Polar-Radical Relay Mechanisms in Cross-Coupling Reactions

The functionalization of the azetidine core can be achieved through innovative cross-coupling strategies. A notable example is the nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling of 1-azabicyclo[1.1.0]butanes (ABBs) with boronic acids to produce 3-substituted azetidines bearing all-carbon quaternary centers. organic-chemistry.orgnih.govacs.org This transformation is enabled by a well-orchestrated polar-radical relay mechanism that harnesses the strain release of the bicyclic starting material. organic-chemistry.orgresearchgate.netresearchgate.net

The key mechanistic features are:

Polar Ring Opening: A catalytic amount of a halide, such as bromide (which can be derived from the NiBr₂ catalyst itself), initiates the ring opening of the strained benzoylated ABB. This polar step forms a redox-active azetidine intermediate. organic-chemistry.orgnih.govacs.org

Radical Formation: This intermediate then engages in the nickel-catalyzed cycle, likely forming an azetidinyl radical.

Cross-Coupling: The radical species participates in the Suzuki cross-coupling reaction with the boronic acid to form the Csp²–Csp³ bond, yielding the final azetidine product. nih.govacs.org

This synergistic catalysis, involving both bromide and nickel, provides an efficient route to highly valuable and previously elusive azetidine structures with excellent functional group tolerance and scalability. organic-chemistry.orgnih.gov

Ylide-Type Mechanisms in Ring Expansion Reactions

The ring expansion of azetidines to form larger N-heterocycles, such as pyrrolidines, can be effectively achieved through mechanisms involving ylide intermediates. These reactions typically involve the interaction of an azetidine with a metal-bound carbene, generated from a diazo compound, to form a transient azetidinium ylide. This reactive intermediate then undergoes a rearrangement to yield the expanded ring system.

The most common pathway is a formal researchgate.netdomainex.co.uk-sigmatropic rearrangement (Stevens rearrangement) of the ylide. The process begins with the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbene, which is often complexed with a transition metal catalyst like rhodium or copper. This step forms the azetidinium ylide. The ylide is poised for a rearrangement where one of the α-carbon atoms of the nitrogen ring migrates to the carbene carbon, breaking the C-N bond of the ring and forming a new C-C bond. This concerted step expands the four-membered ring into a five-membered ring, yielding a substituted pyrrolidine (B122466). nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems like the ring expansion of methyleneaziridines to azetidines, support a concerted and asynchronous rearrangement mechanism. nih.gov These studies indicate that the ylide formation can be the rate-determining step, followed by a near-barrierless rearrangement. nih.gov The stereospecificity often observed in these reactions is a direct consequence of the concerted nature of the rearrangement, which allows for the efficient transfer of stereochemical information from the starting azetidine to the pyrrolidine product. nih.govchemrxiv.org

The choice of catalyst and the substituents on the diazo compound can significantly influence the reaction's efficiency and selectivity. For instance, in a related asymmetric catalytic ring expansion of 3-methyleneazetidines, a chiral cobalt(II) complex was used to generate quaternary proline derivatives with high yield and enantioselectivity. nih.gov

Table 1: Representative Data on Azetidine Ring Expansion via Ylide Intermediates (Note: This table is illustrative, based on analogous reactions, as direct data for 3-(m-Tolyl)azetidine was not available in the provided sources.)

Diazo Compound/Carbene PrecursorCatalystProduct TypeYield (%)Reference
Donor/Acceptor DiazoacetateRh₂(OAc)₄Methylene (B1212753) AzetidineHigh nih.gov
α-Diazo PyrazoamidesChiral Cobalt(II) ComplexQuaternary Prolineamideup to 99% nih.gov
Ethyl DiazoacetateCopperPyrrolidineN/A nih.gov

Mechanistic Studies on Light-Induced Aromatic Denitrative Chlorination of Azetidines

A novel and mild method for the functionalization of aromatic systems involves the visible-light-promoted denitrative chlorination of nitroarenes. This reaction is particularly relevant for N-aryl azetidines, such as a hypothetical N-(4-nitro-phenyl)-3-(m-tolyl)azetidine, where the nitro group on the aromatic ring can be replaced with a chlorine atom. This transformation proceeds via a radical mechanism and notably does not require a photoredox catalyst. domainex.co.uk

The key to this reaction is the use of a simple iron salt, such as iron(III) chloride (FeCl₃), which, under irradiation with visible light (e.g., 390 nm violet light), initiates the process. domainex.co.uk The proposed mechanism begins with a ligand-to-metal charge transfer (LMCT) from the chloride ligand to the ferric ion. This photoinduced event generates a chlorine radical (Cl•) and reduces Fe(III) to Fe(II). domainex.co.ukacs.org

The highly reactive chlorine radical then attacks the nitro-substituted aromatic ring. This leads to the formation of an intermediate radical species and the eventual cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) gas and forming the chlorinated aromatic product. domainex.co.ukescholarship.orgnih.gov This method is fundamentally different from traditional nucleophilic aromatic substitution (SₙAr) reactions, which typically require highly electron-deficient nitroarenes and harsh thermal conditions. domainex.co.ukresearchgate.net

This photocatalytic method demonstrates remarkable functional group tolerance, proving effective for a wide range of nitroarenes, including those with electron-donating groups like hydroxyls and ethers, which often fail to react under thermal SₙAr conditions. domainex.co.uk The reaction is robust, capable of proceeding under an ambient air atmosphere, and has been shown to be scalable. nih.gov

Table 2: Substrate Scope in Light-Promoted Denitrative Chlorination (Data adapted from studies on various nitroarenes, applicable to N-aryl azetidine systems)

Nitroarene SubstrateProductYield (%)Reference
1-Nitronaphthalene1-Chloronaphthalene91 domainex.co.uk
4-Nitrophenol4-Chlorophenol85 domainex.co.uk
3-Nitrobenzonitrile3-Chlorobenzonitrile78 domainex.co.uk
2-Nitrofuran2-Chloro-5-nitrofuran55 domainex.co.uk
4-Nitro-N,N-dimethylaniline4-Chloro-N,N-dimethylaniline60 domainex.co.uk

Ring Opening of 1-Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines, including derivatives like this compound. uzh.chresearchgate.net The transformation of ABBs into azetidines occurs via the cleavage of the central, highly strained C1-C3 bond. This ring-opening can be initiated by a variety of reagents, particularly electrophiles.

For example, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electrophilic reagents such as alkyl chloroformates proceeds rapidly at room temperature to afford 3-chloro-3-phenylazetidine-1-carboxylates. uzh.ch Similarly, reaction with hydrazoic acid results in the smooth addition across the 1,3-bond to produce the corresponding 3-azidoazetidine. uzh.chresearchgate.net

A different mechanistic pathway is observed when ABBs react with electron-deficient alkenes. Studies on the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate show a formal cycloaddition that leads to ring enlargement, forming a 1-azabicyclo[2.1.1]hexane system. uzh.chuzh.ch This reaction is proposed to occur via a stepwise mechanism. The first step is the nucleophilic attack of the ABB nitrogen onto the electron-deficient alkene, forming a stabilized zwitterionic intermediate. uzh.chuzh.ch This intermediate is relatively long-lived, allowing for equilibration before undergoing a subsequent, slower cyclization to form the final product. The existence of this zwitterionic intermediate was supported by trapping experiments with morpholine. uzh.ch

The regioselectivity of the ring-opening is a key feature, allowing for the specific introduction of two functional groups at the N1 and C3 positions of the resulting azetidine ring. researchgate.net

Table 3: Products from Ring-Opening Reactions of 3-Phenyl-1-azabicyclo[1.1.0]butane

ReagentProduct TypeMechanismReference
Alkyl Chloroformate3-Chloro-3-phenylazetidine-1-carboxylateElectrophilic Ring-Opening uzh.ch
Hydrazoic Acid3-Azido-3-phenylazetidineElectrophilic Ring-Opening uzh.chresearchgate.net
Dichlorocarbene1,1-dichloro-2-azapenta-1,4-dieneRing-Opening uzh.ch
Dimethyl Dicyanofumarate4-Phenyl-1-azabicyclo[2.1.1]hexaneStepwise Cycloaddition via Zwitterion uzh.chuzh.ch

Influence of Substituents and Reaction Conditions on Mechanistic Pathways

The mechanistic pathways in the formation and reactivity of azetidines are highly sensitive to both the electronic and steric nature of substituents and the specific reaction conditions employed. These factors can dictate the feasibility, rate, and outcome of a reaction, often allowing for selective synthesis of different products from the same starting materials.

Substituent Effects: The reactivity of aziridines and azetidines in ylide-mediated ring expansions is significantly influenced by the substituents on the nitrogen atom. The presence of a strong electron-withdrawing group (e.g., an arylsulfonyl group) on the nitrogen activates the ring, making it more susceptible to nucleophilic attack and subsequent rearrangement. arkat-usa.org For instance, using an electron-poor nosyl group instead of a tosyl group can accelerate the reaction rate. arkat-usa.org In the context of this compound, the nature of the N-substituent would be critical in controlling its participation in such rearrangements. Similarly, in the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, a range of alkyl and aryl substituents at the C3 position are well-tolerated, demonstrating the robustness of the reaction, though yields can vary depending on the electronic nature of the substituent. nih.gov

Reaction Condition Effects: Temperature is a critical variable that can switch the outcome of a reaction. In the iodocyclisation of homoallylamines, conducting the reaction at 20°C selectively produces 2-(iodomethyl)azetidine derivatives. However, increasing the temperature to 50°C favors a thermal isomerization of the initially formed azetidine, leading to the stereoselective formation of 3-iodopyrrolidines as the major product. rsc.org This temperature-dependent pathway highlights the thermodynamic stability of the five-membered ring over the four-membered one.

In light-induced denitrative chlorination, the reaction conditions are notably mild, utilizing visible light at ambient temperature. domainex.co.uknih.gov However, the pH can be a significant factor in other photocatalytic halogenations. For instance, in the photocatalytic chlorination of methylene blue, the reaction rate is highest at pH 4 because the dominant species, HOCl, is a more potent oxidant than the OCl⁻ species present at higher pH. mdpi.com

The choice of solvent and base can also alter mechanistic pathways. In the lithiation of N-protected azetidines, the use of different solvents can affect the aggregation state and reactivity of the organolithium intermediates, thereby influencing the stereochemical outcome of the functionalization. nih.gov The competition between the formation of an azetidine ring versus a cyclopropane (B1198618) ring from the same precursor can be controlled by the presence or absence of a base; heating without a base favors azetidine formation. acs.org

Table 4: Influence of Conditions on Reaction Outcomes

Reaction TypeVariableEffectResulting Product/OutcomeReference
Iodocyclisation of HomoallylamineTemperature20 °C vs. 50 °CFavors azetidine vs. pyrrolidine rsc.org
Ylide-mediated Ring ExpansionN-SubstituentElectron-poor vs. Electron-richAccelerates reaction arkat-usa.org
Azetidine SynthesisBaseAbsence vs. PresenceFavors azetidine vs. cyclopropane acs.org
Light-induced ChlorinationCatalyst/LightFeCl₃ / 390 nm lightRadical chlorination of nitroarene domainex.co.uk

Reactivity and Chemical Transformations of 3 M Tolyl Azetidine and Derivatives

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, providing access to a diverse array of functionalized acyclic amines. These transformations are thermodynamically favored due to the release of significant ring strain. The regioselectivity of these reactions is often influenced by the substitution pattern on the azetidine ring and the nature of the reagents employed.

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, estimated to be around 25-26 kcal/mol. researchgate.netresearchwithrutgers.comsemanticscholar.org This inherent energy makes the σ-bonds within the ring, particularly the C–N bonds, susceptible to cleavage under appropriate conditions. researchgate.netnih.gov While significantly more stable than their three-membered aziridine (B145994) counterparts, this strain energy allows for unique reactivity that can be triggered to afford functionalized products. researchgate.netresearchwithrutgers.comsemanticscholar.org

The cleavage of the σ-N–C bond is a key step in many reactions of azetidines. This process can be initiated by various factors, including protonation or Lewis acid activation of the nitrogen atom, which weakens the adjacent C-N bonds and facilitates nucleophilic attack. nih.gov The stability of the resulting intermediates or transition states often governs the regiochemical outcome of the ring-opening. For a 3-aryl substituted azetidine like 3-(m-Tolyl)azetidine, electronic effects from the aryl group can influence the stability of potential carbocationic intermediates, thereby directing the regioselectivity of the bond cleavage.

Azetidines are excellent candidates for nucleophilic ring-opening reactions, which lead to highly substituted acyclic amines. rsc.org These reactions typically require activation of the azetidine, often by converting it into a quaternary azetidinium salt or by using a Lewis acid catalyst. nih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The reaction generally proceeds via an SN2 mechanism, resulting in the opening of the ring and the formation of a γ-substituted amine. nih.gov

A wide range of nucleophiles can be employed in these reactions, including halides, alcohols, and various carbon-centered nucleophiles. rsc.orgacs.org The regioselectivity of the attack on unsymmetrical azetidines is controlled by a combination of steric and electronic factors. In the case of 2-aryl-substituted azetidinium salts, nucleophiles tend to attack the benzylic carbon due to the stabilization of the transition state by the aryl group. researchgate.net For 3-substituted azetidines, such as this compound, nucleophilic attack typically occurs at the less sterically hindered C-2 or C-4 position.

Recent studies have demonstrated highly enantioselective ring-opening of 3-substituted azetidines using chiral hydrogen-bond donor catalysts, showcasing the potential for asymmetric synthesis in this area. acs.org

Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives

Azetidine Derivative Nucleophile Catalyst/Conditions Product Type Ref.
2-Arylazetidinium Salts Tetrabutylammonium Halides Not specified γ-Halo-γ-aryl-amines researchgate.net
3-Substituted Azetidines Cyclohexane Carbonyl Chloride Chiral Squaramide Chiral γ-Chloro-amides acs.org
(S)-2-Phenyl-N-tosylazetidine Alcohols Copper(II)triflate Enantiopure γ-Amino Ethers rsc.org
N-Substituted Azetidines Pendant Amide (intramolecular) Acidic pH Lactams nih.gov

Azetidine nitrones, which can be synthesized from the corresponding azetidines, are valuable intermediates that can undergo ring-opening followed by cycloaddition reactions. This sequence provides a pathway to more complex heterocyclic structures. The transformation is often initiated by thermal or photochemical means, leading to the cleavage of the azetidine ring and formation of a transient nitrone species. These 1,3-dipoles can then participate in cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to generate five-membered heterocyclic rings like isoxazolidines. This methodology allows for the diastereoselective conversion of azetidines into densely substituted products.

Ring-Expansion Reactions of Azetidines

Beyond ring-opening, the inherent strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, often medicinally relevant, heterocyclic compounds. rsc.org These transformations involve the cleavage of a C-N or C-C bond within the azetidine ring, followed by the incorporation of one or more atoms to form a larger ring system.

Azetidines serve as versatile synthons for the synthesis of larger heterocyclic systems, including the pharmaceutically important 1,4-benzodiazepine scaffold. nih.govnih.gov One strategy involves the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused benzodiazepine compounds. nih.gov Subsequent nucleophilic ring-opening of the strained four-membered ring within this fused system allows for the introduction of diverse functionalities, yielding a variety of 1,4-benzodiazepine derivatives. nih.gov

Another approach involves a Lewis acid-catalyzed ring-expansion of azetidines formed from the photochemical reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org This two-step, one-pot synthesis yields benzo[f] researchgate.netnih.govthiazepine 1,1-dioxides, demonstrating the utility of azetidine intermediates in constructing seven-membered rings. rsc.org

Table 2: Examples of Azetidine Ring-Expansion Reactions

Starting Azetidine Type Reagents/Conditions Resulting Heterocycle Ref.
Azetidine-fused 1,4-benzodiazepines NaN3, KCN, PhSNa Functionalized 1,4-benzodiazepines nih.gov
Azetidines from aza Paternò–Büchi reaction Lewis Acid Benzo[f] researchgate.netnih.govthiazepine 1,1-dioxides rsc.org
Aziridines (precursors to azetidines) Diazo compounds, Rhodium catalyst Methylene (B1212753) Azetidines nih.gov

Azetidines can be converted into their unsaturated counterparts, 1-azetines and 2-azetines. These strained imines are typically highly reactive intermediates rather than stable, isolable compounds. nih.govresearchgate.net Their formation is often achieved through elimination reactions from appropriately substituted azetidines. For instance, the elimination of a leaving group from the azetidine nitrogen can lead to 1-azetines, while elimination from a carbon atom of the ring can produce 2-azetines. nih.gov

For example, N-Boc-3-iodo-azetidines have been shown to undergo elimination in the presence of LDA to form a 2-azetine intermediate, which can then be trapped by electrophiles. nih.gov These azetine intermediates are valuable in synthesis as they can undergo various transformations, including cycloadditions and nucleophilic additions, to generate a range of functionalized azetidines and other heterocyclic structures. nih.govresearchgate.net

Functionalization and Derivatization of the Azetidine Ring System of this compound

The reactivity of the this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can be directed at the aromatic tolyl ring, the azetidine nitrogen, or the C-H bonds of the heterocyclic ring itself. Such functionalizations are crucial for modulating the physicochemical properties and biological activities of the core structure.

Regioselective Functionalization (e.g., ortho-Directing Effects, Lithiation and Electrophile Trapping)

The regioselective functionalization of aryl-substituted azetidines is a powerful strategy for creating complex molecular architectures. The azetidine ring itself can influence the reactivity of the attached aryl group, particularly in directed metalation reactions.

Ortho-Directing Effects:

In the case of N-alkyl-2-arylazetidines, the azetidine ring has been shown to act as an effective ortho-directing metalation group (DMG). rsc.orgnih.gov This effect is attributed to the ability of the nitrogen atom to coordinate with a lithium base (such as hexyllithium), thereby directing deprotonation to the adjacent ortho position on the aryl ring. researchgate.net While this has been demonstrated for 2-arylazetidines, the same principle can be extended to this compound. The nitrogen atom in an N-substituted this compound could direct lithiation to one of the ortho positions on the tolyl ring, facilitating the introduction of various electrophiles.

The regioselectivity of lithiation can be highly dependent on the substituent on the azetidine nitrogen. Studies on 2-arylazetidines have revealed a switch in regioselectivity based on the N-substituent. rsc.orgnih.gov

N-Alkyl groups (Electron-Donating): These groups enhance the coordinating ability of the nitrogen atom, promoting ortho-lithiation on the aromatic ring. nih.gov

N-Boc groups (Electron-Withdrawing): An N-Boc (tert-butoxycarbonyl) group tends to favor lithiation at the α-benzylic position of the azetidine ring rather than the aromatic ring. rsc.org

This directing effect is a key tool for selectively functionalizing the tolyl moiety of this compound.

Lithiation and Electrophile Trapping:

The process of directed ortho-metalation (DoM) involves the deprotonation of the most acidic proton ortho to the directing group, followed by quenching the resulting organometallic species with an electrophile. For an N-alkyl-3-(m-tolyl)azetidine, this would involve the following steps:

Deprotonation: Treatment with a strong base, typically an organolithium reagent like n-butyllithium or hexyllithium, in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine).

Electrophile Trapping: The resulting aryllithium intermediate is then reacted with a suitable electrophile to introduce a new functional group at the ortho position.

A variety of electrophiles can be employed in this trapping step, leading to a wide range of substituted products.

ElectrophileFunctional Group Introduced
D2ODeuterium (-D)
MeIMethyl (-CH3)
TMSClTrimethylsilyl (-Si(CH3)3)
DMFAldehyde (-CHO)
CO2Carboxylic acid (-COOH)
I2Iodine (-I)

This methodology allows for the precise modification of the tolyl ring, providing access to derivatives with altered steric and electronic properties.

Derivatization via Amide Formation and Other Functional Group Manipulations

The secondary amine of the this compound ring is a key site for derivatization, most commonly through acylation to form amides. This transformation is fundamental in medicinal chemistry for introducing a vast array of functional groups and building larger molecular structures.

Amide synthesis can be achieved through several standard methods:

Reaction with Acyl Chlorides or Anhydrides: This is a highly efficient method where the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct.

Peptide Coupling Reactions: Carboxylic acids can be coupled directly with the azetidine using a coupling agent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is widely used for its mild conditions and broad substrate scope. masterorganicchemistry.com

Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency. masterorganicchemistry.com

The resulting N-acyl derivatives can exhibit significantly different properties compared to the parent amine, including changes in basicity, polarity, and hydrogen bonding capabilities. The amide bond is also a key structural element in many biologically active molecules. nih.gov

Acylating Agent / Coupling MethodReagent ExamplesFunctional Group Introduced
Acyl Halides Acetyl chloride, Benzoyl chlorideAcyl (e.g., -COCH3, -COPh)
Acid Anhydrides Acetic anhydride, Succinic anhydrideAcyl (e.g., -COCH3), Carboxyalkanoyl
Carboxylic Acids + Coupling Agents Benzoic acid + EDC/HOBtN-Aroyl (e.g., -COPh)
Chloroformates Ethyl chloroformateCarbamate (-COOEt)
Sulfonyl Chlorides Tosyl chloride, Mesyl chlorideSulfonamide (-SO2Tol, -SO2Me)

These functional group manipulations provide a versatile platform for exploring the structure-activity relationships of this compound derivatives.

Synthesis of Spirocyclic Azetidines (e.g., Angular Spirocyclic Azetidines)

Spirocyclic azetidines are attractive three-dimensional scaffolds in drug discovery, offering conformational rigidity and novel exit vectors for molecular design. researchgate.net The synthesis of these structures can be approached in several ways, often involving the construction of a new ring fused at a carbon atom of the azetidine.

One common strategy involves starting from a ketone precursor, such as N-Boc-3-oxoazetidine. arkat-usa.orgrsc.org This can be adapted to synthesize spirocycles containing a 3-aryl substituent. For instance, functionalization of the carbon adjacent to the tolyl group could provide a handle for a subsequent ring-closing reaction.

A notable subclass is the "angular" spirocyclic azetidines, which have been synthesized and explored as bioisosteres for common saturated six-membered heterocycles. enamine.netnih.gov A general synthesis of angular spirocyclic azetidines involves the [2+2] cycloaddition of an alkene with an isocyanate to form a β-lactam, which is then reduced to the corresponding azetidine. domainex.co.uk While this method builds the azetidine ring as part of the spirocyclization, other approaches could potentially construct the second ring onto a pre-existing azetidine scaffold.

Methods for synthesizing spirocyclic azetidines include:

From Azetidin-3-ones: Reaction of N-protected azetidin-3-ones with bifunctional reagents can lead to the formation of a spiro-fused ring. rsc.org

Intramolecular Cyclization: A 3-substituted azetidine bearing a tethered reactive group can undergo intramolecular cyclization to form a spiro-system. For example, a Friedel-Crafts type spirocyclization of precursors obtained from the reaction of aryl-tethered aldehydes with an azetidine-based nucleophile has been reported. arkat-usa.org

Reduction of Spirocyclic β-Lactams: As mentioned, the reduction of spirocyclic azetidin-2-ones is a versatile method for accessing spirocyclic azetidines. nih.gov

The synthesis of spirocyclic derivatives of this compound would introduce significant structural complexity and conformational constraint, which can be beneficial for optimizing interactions with biological targets.

Formation of Azetidine Carboxylic Acids and Their Derivatives

Azetidine carboxylic acids are valuable building blocks in medicinal chemistry, serving as constrained amino acid analogues in peptides and as precursors for a variety of heterocyclic compounds. mdpi.comsigmaaldrich.com The introduction of a carboxylic acid group onto the this compound scaffold can be envisioned through several synthetic routes.

One established method for synthesizing azetidine-3-carboxylic acid derivatives involves the cyclization of acyclic precursors. For example, the base-induced cyclization of alkyl 2-(bromomethyl)acrylates after amination and bromination can yield alkyl 3-bromoazetidine-3-carboxylates. researchgate.net The bromo-substituted carbon at the 3-position is then a useful handle for further functionalization, including the introduction of an aryl group via cross-coupling reactions. rsc.org

Alternatively, a carboxylic acid or ester group can be introduced onto a pre-formed azetidine ring.

Direct Carboxylation: While challenging, direct carboxylation at the C3 position of an N-protected this compound via lithiation and quenching with CO2 could be a potential route, although regioselectivity with other C-H bonds could be an issue.

From 3-Hydroxyazetidines: Oxidation of a 3-hydroxyazetidine derivative could lead to an azetidin-3-one (B1332698), which can then be converted to a cyanohydrin and subsequently hydrolyzed to the carboxylic acid.

From Azetidin-3-ylidenes: Aza-Michael addition of nucleophiles to methyl 2-(azetidin-3-ylidene)acetates provides a route to 3-substituted 3-(acetoxymethyl)azetidines, which are derivatives of azetidine-3-acetic acid. mdpi.com

The synthesis of a this compound-3-carboxylic acid would combine the conformational constraints of the azetidine ring with the structural features of the tolyl group and the versatile chemical handle of the carboxylic acid.

Precursor TypeSynthetic MethodResulting Product
Dibromo amino estersBase-promoted cyclization followed by nucleophilic substitution3-Substituted azetidine-3-carboxylic acid esters rsc.org
Diethylbis(hydroxymethyl)malonateTriflating, intramolecular cyclization, decarboxylationAzetidine-3-carboxylic acid google.com
Alkyl 2-(bromomethyl)acrylatesAmination, bromination, cyclization, isomerizationAlkyl 3-bromoazetidine-3-carboxylates researchgate.net
N-Boc-azetidin-3-oneHorner-Wadsworth-Emmons reaction, then Aza-Michael addition3-Substituted 3-(acetoxymethyl)azetidines mdpi.com

Computational and Spectroscopic Studies of Azetidine Derivatives

Computational Chemistry for Synthetic Design and Reactivity Prediction

Computational chemistry has emerged as a powerful strategy in modern organic synthesis, enabling chemists to model and predict the outcomes of complex reactions. For strained heterocycles like azetidines, these theoretical approaches are particularly valuable for understanding and overcoming the challenges associated with their synthesis and functionalization. rsc.org

The synthesis of functionalized azetidines can be a significant challenge. nih.gov Computational models offer a path to streamline this process by moving away from traditional trial-and-error methods. mit.edu Researchers have successfully used computational screening to predict which precursor compounds, such as alkenes and oximes, will react productively to form azetidines under photocatalytic conditions. mit.edu This predictive power allows chemists to prescreen substrates and identify promising candidates before engaging in extensive experimental work. mit.edu By calculating the properties of potential reactants, these models can guide the synthesis of a wider range of azetidine (B1206935) derivatives than previously thought accessible. mit.edu An example of a synthesized derivative is tert-butyl 3-(m-tolyl)azetidine-1-carboxylate. doi.org This highlights the practical application of computational guidance in accessing specific, substituted azetidine scaffolds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. open.ac.uk The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference (the HOMO-LUMO gap) between the frontier orbitals of the reactants is a critical factor in determining the feasibility and rate of a reaction. open.ac.ukajchem-a.com

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Term Description Role in Predicting Reactivity
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Acts as a nucleophile, donating electrons. Higher HOMO energy indicates greater reactivity as a nucleophile. tandfonline.comrsc.org
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. Acts as an electrophile, accepting electrons. Lower LUMO energy indicates greater reactivity as an electrophile. tandfonline.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. ajchem-a.comnih.gov

| Orbital Overlap | The extent to which the frontier orbitals of reacting species interact. | Maximum orbital overlap between the HOMO of one component and the LUMO of the other is required for the strongest bond formation and determines the reaction's regiochemistry. open.ac.uk |

This table provides a conceptual overview of FMO theory and its application in predicting chemical reactions.

Computational modeling is highly effective at predicting how the choice of substrates and their specific substituents will influence the outcome of a reaction. For the synthesis of azetidines, models have demonstrated that a much broader range of substrates can be successfully employed than what might be assumed from empirical studies alone. mit.edu By analyzing the electronic properties of various alkenes and oximes, researchers can predict their compatibility in photocatalytic reactions. mit.edu

Furthermore, computational studies can rationalize how different structural features on the reactants dictate the reaction pathway. For instance, in the ring opening of aziridinium (B1262131) ions, the nature of the substituent at the C2 position is a key determinant of regioselectivity. ugent.bemdpi.com Similarly, theoretical analyses can explain the profound influence of the solvent on reaction outcomes, such as the selective formation of azetidines over aziridines depending on the solvent system used. ugent.be These models provide a molecular-level understanding of the interactions between the catalyst, substrate, and solvent, which collectively govern the reaction's success and selectivity. acs.org

A key challenge in heterocyclic synthesis is controlling regioselectivity, especially in intramolecular cyclizations. Computational studies have been instrumental in understanding and predicting the regiochemical outcomes of reactions that form the azetidine ring. One notable example is the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of 3,4-epoxy amines to produce azetidines. frontiersin.org

Experimental results showed a difference in regioselectivity depending on the stereochemistry of the epoxy amine substrate. frontiersin.org DFT calculations were employed to investigate the reaction mechanism and rationalize these findings. The computational results suggested that the observed regioselectivity is likely influenced by the coordination of the lanthanum catalyst to the substrate and/or the product. frontiersin.org By modeling the transition states for the two possible ring-closing pathways (attack at C3 vs. C4), the calculations were able to correctly predict the experimentally observed preference, providing a theoretical basis for the regiochemical control. frontiersin.org

Table 2: Computational Prediction of Regioselectivity in La(OTf)₃-Catalyzed Aminolysis

Substrate Type Predicted Favored Pathway Computational Rationale
cis-Epoxy Amine C3-Aminolysis The transition state leading to the azetidine product via attack at the C3 position is energetically favored. frontiersin.org

This table summarizes the findings from the computational study on the regioselective synthesis of azetidines, based on data from Frontiers in Chemistry. frontiersin.org

In silico analysis, which involves computer simulations, is a critical component of modern drug discovery and materials science. bham.ac.uk For novel compounds like this compound and its derivatives, these computational methods are used to predict a range of physicochemical properties that are essential for their potential applications. bham.ac.uk This analysis allows for the design of compound libraries with diverse and desirable characteristics before their physical synthesis. bham.ac.uk

Key properties evaluated through in silico screening include molecular weight, lipophilicity (cLogP), aqueous solubility, and the number of hydrogen bond donors and acceptors. researchgate.net These parameters are often assessed against established guidelines like Lipinski's Rule of Five to estimate a compound's potential "drug-likeness." researchgate.net By calculating these properties for a virtual library of azetidine derivatives, researchers can prioritize the synthesis of molecules with the most promising profiles for specific biological or material applications. bham.ac.uk

Table 3: Key Physicochemical Properties Evaluated by In Silico Methods

Property Description Importance in Molecular Design
Molecular Weight (MW) The mass of one mole of the substance. Influences absorption, distribution, and transport properties. Often kept below 500 g/mol for oral drug candidates. researchgate.net
Lipophilicity (cLogP) The logarithm of the partition coefficient between octanol (B41247) and water; a measure of a compound's oiliness. Affects solubility, membrane permeability, and metabolic stability. A value less than 5 is generally preferred. researchgate.net
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (e.g., O-H, N-H). Crucial for molecular recognition and binding to biological targets. Typically, less than 5 for drug-like molecules. researchgate.net
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (e.g., N, O) with lone pairs. Essential for forming interactions with biological macromolecules. Generally, less than 10 for drug-like molecules. researchgate.net

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and van der Waals forces, which can influence ligand-receptor binding. researchgate.net |

This table outlines common physicochemical properties calculated using in silico methods to guide the design of new molecules.

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that may be difficult to probe through experimental means alone. For azetidine chemistry, theoretical studies, particularly those using DFT, have been crucial for rationalizing observed reactivity, stereochemistry, and selectivity. bogazici.edu.trnih.govresearchgate.net

These studies can map the entire energy landscape of a reaction, identifying intermediates and transition states. nih.gov For example, computational work has provided detailed insight into:

Ring-rearrangements: The unexpected formation of 3-methoxyazetidines from 2-bromomethyl-2-methylaziridines was rationalized through DFT calculations, which detailed a rare aziridine-to-azetidine rearrangement pathway proceeding through a bicyclic aziridinium intermediate. ugent.beugent.be

Stereospecificity: In the ring expansion of methyleneaziridines to form azetidines, computations revealed a concerted, asynchronous mdpi.comugent.be-Stevens rearrangement. This theoretical mechanism explained the complete transfer of chirality observed experimentally. nih.gov

Regioselectivity: The opposite regioselectivity observed in the ring-opening of aziridines with different reagents was explained by analyzing the electronic structure of the intermediate aziridinium salts and their frontier molecular orbitals. bogazici.edu.trugent.be

Dynamic Behavior: DFT calculations, combined with experimental techniques, have helped to understand the dynamic processes in lithiated azetidines, including inversion at the nitrogen atom and the C-Li center, which influences their stereoselective functionalization. uniba.it

By providing a detailed, energetic picture of the reaction pathway, these theoretical rationalizations are invaluable for understanding fundamental reactivity and for designing new, more efficient synthetic methods. acs.org

Origin of Selectivity in Catalysis

The selective functionalization of azetidine rings is a critical area of research, driven by the prevalence of this motif in medicinally important compounds. uni-muenchen.denih.govfrontiersin.org Achieving high levels of regio- and stereoselectivity in catalytic reactions involving azetidines is often challenging but crucial for accessing specific isomers with desired biological activities.

Recent studies have highlighted the use of chiral phosphoric acid catalysts in the desymmetrization of meso-azetidines. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism and origin of enantioselectivity in these reactions. rsc.org For the desymmetrization of N-acyl-azetidines, it was found that the reaction proceeds through a bifunctional activation of both the azetidine nitrogen and the nucleophile. rsc.org The high enantioselectivity observed is attributed to a combination of decreased distortion and increased non-covalent interactions in the transition state leading to the major enantiomer. rsc.org A predictive model for selectivity suggests that the nucleophile and the acyl group on the azetidine preferentially occupy empty quadrants within the chiral catalyst's pocket. rsc.org

In the context of Lewis acid-catalyzed reactions, the choice of catalyst can significantly influence regioselectivity. For instance, in cycloaddition reactions, different Lewis acids can favor different reaction pathways by modulating the LUMO energy of the reactants. researchgate.netnih.gov The ability of the Lewis acid to absorb distortion in the transition state geometry can also be a determining factor for the observed regioselectivity. researchgate.netnih.gov

Furthermore, the nature of substituents on the azetidine ring and the nitrogen atom can influence the stereochemical outcome of reactions. acs.org For example, in the synthesis of 2,4-disubstituted azetidine-3-ones, the use of a tosyl group on the imine nitrogen favors the formation of the cis diastereomer, while a triflic group leads to the trans adduct. acs.org Similarly, N-benzyl derivatives have been shown to provide high diastereoselectivity in certain cyclization reactions. acs.org The steric properties of substituents on aryl groups attached to the azetidine ring, such as in tolyl-substituted azetidines, have been observed to have a limited impact on the efficiency of some copper-catalyzed radical cyclizations, with para-, meta-, and ortho-tolyl groups affording similar yields. nih.gov

Conformational Analysis of Azetidine Ring Systems

The four-membered azetidine ring possesses a unique conformational landscape that is crucial to its role in medicinal chemistry. chemrxiv.org Unlike the planar three-membered aziridine (B145994) ring, the azetidine ring is puckered, a feature that allows for a more three-dimensional arrangement of substituents. chemrxiv.orgresearchgate.net

The azetidine ring typically adopts a puckered conformation to relieve ring strain. chemrxiv.org The degree of puckering can be influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. capes.gov.br The median puckering angle for azetidines with an sp3-hybridized nitrogen is approximately 15.3°, which is significantly larger than that for sp2-hybridized nitrogen analogues (6.4°). nih.gov In solution, the interconversion between different puckered conformations is often rapid at room temperature. nih.gov Studies on N-alkyl substituted azetidines have shown that trans isomers tend to have a planar or nearly planar ring, while cis isomers favor a puckered conformation with bulky substituents in equatorial-like positions to minimize steric interactions. capes.gov.br

Substituents play a significant role in dictating the conformational preferences of the azetidine ring. uniba.it The presence of a 3-aryl group, such as a tolyl group, can influence the puckering of the ring. In the case of N-Boc-2-(o-tolyl)azetidine, DFT calculations and conformational analysis suggest that the o-tolyl group prefers a conformation where it is positioned syn to the α-proton of the azetidine ring. uniba.it This preferred conformation has been suggested to be responsible for the observed chemical stability and reduced tendency for dimerization of its lithiated form compared to other 2-arylazetidines. uniba.it

The electronic properties of substituents can also affect conformation. For example, in fluorinated azetidine derivatives, computational studies have shown that the ring can pucker to position the fluorine atom away from a neutral nitrogen atom. However, upon protonation of the nitrogen, the ring inverts to bring the fluorine closer to the positively charged nitrogen. researchgate.net This demonstrates the interplay between substituent effects and the electronic state of the ring.

A variety of computational methods are employed to investigate the conformational landscape of azetidine derivatives. Density Functional Theory (DFT) is a widely used approach, often in combination with methods that account for dispersion forces, such as DFT-D3. rsc.orgmdpi.comnih.gov These methods have proven effective in predicting the geometries and relative energies of different conformers and transition states. rsc.orgrsc.org

For example, DFT calculations at the B97D3/6-311+G(2d,2p)/SMD(toluene)//B97D3/6-31G(d,p)/CPCM(toluene) level of theory were successfully used to reproduce the experimentally observed enantioselectivity in a phosphoric acid-catalyzed desymmetrization of an azetidine. rsc.org Similarly, the B3LYP and B3LYP-D3 functionals have been used to study the conformational preferences of azapeptides, highlighting the importance of including dispersion corrections for accurately predicting the lowest energy conformers, especially in the gas phase. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation

The structural characterization of azetidine derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For a related compound, tert-butyl 3-hydroxy-3-(m-tolyl)azetidine-1-carboxylate, the following spectroscopic data has been reported: rsc.org

¹H NMR (500 MHz, CDCl₃): δ 7.33–7.24 (m, 3H), 7.16–7.08 (m, 1H), 4.21 (d, J = 9.2 Hz, 1H), 4.15 (d, J = 9.2 Hz, 1H), 4.04 (s, 1H), 2.37 (s, 3H), 1.46 (s, 9H). rsc.org

¹³C NMR (125 MHz, CDCl₃): δ 156.5, 143.4, 138.1, 128.4, 128.3, 125.3, 121.6, 79.9, 71.0, 64.2, 28.3, 21.4. rsc.org

In general, the ¹H NMR spectra of 3-substituted azetidines will show characteristic signals for the protons on the azetidine ring, typically in the range of 3-4 ppm, with coupling constants that can provide information about the ring's conformation and the relative stereochemistry of the substituents. capes.gov.brrsc.org The protons of the m-tolyl group will appear in the aromatic region of the spectrum.

IR spectroscopy provides information about the functional groups present in the molecule. For azetidine derivatives, characteristic peaks include N-H stretching vibrations (for unsubstituted or N-monosubstituted azetidines), C-H stretching of the alkyl and aryl groups, and C-N stretching vibrations. sciencescholar.usbeilstein-journals.org The presence of a carbonyl group in N-acylated or other derivatives would give a strong absorption in the range of 1650-1750 cm⁻¹. sciencescholar.us

The following table summarizes the key spectroscopic data for a related N-Boc protected 3-hydroxy-3-(m-tolyl)azetidine: rsc.org

Spectroscopic Data for tert-butyl 3-hydroxy-3-(m-tolyl)azetidine-1-carboxylate
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.33–7.24 (m, 3H, Ar-H), 7.16–7.08 (m, 1H, Ar-H), 4.21 (d, J = 9.2 Hz, 1H, CH₂), 4.15 (d, J = 9.2 Hz, 1H, CH₂), 4.04 (s, 1H, OH), 2.37 (s, 3H, CH₃), 1.46 (s, 9H, C(CH₃)₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 156.5 (C=O), 143.4 (Ar-C), 138.1 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.3 (Ar-CH), 121.6 (Ar-CH), 79.9 (C(CH₃)₃), 71.0 (C-OH), 64.2 (CH₂), 28.3 (C(CH₃)₃), 21.4 (CH₃)
HRMS (ESI) Calculated for C₁₄H₂₀O₃N⁻ ([M-H]⁻): 262.1449, found: 262.1447

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Detailed experimental data for the ¹H, ¹³C, and ¹⁵N NMR spectra of this compound are not available in the surveyed scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific, experimentally determined FT-IR absorption frequencies for this compound have not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS)

Experimentally verified high-resolution mass spectrometry data for this compound is not present in the searched academic publications. Predicted data is available in some databases but does not meet the requirement for experimental findings. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published crystal structures for this compound or its simple derivatives in the scientific literature. Therefore, an analysis based on X-ray crystallography for its absolute stereochemistry and conformation cannot be provided.

Applications in Advanced Organic Synthesis

Azetidines as Chiral Templates and Ligands in Asymmetric Catalysis

Chiral azetidine (B1206935) derivatives are valuable tools in asymmetric synthesis, where they serve as ligands for metal catalysts or as organocatalysts themselves, inducing stereoselectivity in a variety of chemical transformations. rsc.orgresearchgate.net The rigid four-membered ring structure helps to create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.

While specific research on 3-(m-Tolyl)azetidine as a chiral ligand is not extensively documented, the broader class of chiral 3-substituted and 2,3-disubstituted azetidines has demonstrated significant potential. For instance, new series of chiral cis-3-aminoazetidines have been prepared and tested in standard asymmetric reactions, achieving moderate to good yields and enantioselectivities. researchgate.net In a notable application, an enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was synthesized and successfully used as a catalyst for the asymmetric addition of organozinc reagents to aldehydes. researchgate.net

These examples establish a strong precedent for the utility of the azetidine core in catalysis. The development of chiral variants of this compound could therefore provide new ligands for reactions such as:

Friedel-Crafts alkylations

Henry reactions

Michael-type additions researchgate.net

Ring-opening polymerization of lactide researchgate.net

The synthesis of such chiral ligands often starts from readily available chiral precursors, like (S)-1-phenylethylamine, to construct the azetidine framework with a defined stereochemistry. researchgate.net The inherent value of the azetidine scaffold in asymmetric catalysis continues to drive research into new, efficient syntheses of enantiomerically pure derivatives. researchgate.net

Azetidine Scaffolds as Building Blocks for Complex Molecular Architectures

The strained nature of the azetidine ring makes it an excellent precursor for building more complex molecular structures. The 3-aryl substitution provides an important structural element for recognition in biological systems and a site for further functionalization.

The ring strain inherent in azetidines can be harnessed to perform ring-expansion reactions, providing access to larger, more common nitrogen heterocycles like pyrrolidines, piperidines, and 1,3-oxazinan-2-ones. rsc.orgresearchgate.netrsc.org These transformations make 3-aryl azetidines valuable intermediates for scaffold diversification.

A notable example is the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates, which rapidly form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. researchgate.net Another powerful method is the rhodium-catalyzed [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, which efficiently produces functionalized pyrrolidines. rsc.org More recently, a dual palladium and acid-catalyzed arylative ring expansion of 3-vinylazetidin-3-ols with aryl iodides was developed to synthesize 2,3,4-trisubstituted dihydrofurans. nih.gov

Table 1: Examples of Ring Expansion Reactions of Azetidine Scaffolds

Azetidine Precursor Reagents Resulting Heterocycle Reference
2-Ester-2-arylazetidine carbamate Brønsted Acid 6,6-Disubstituted 1,3-oxazinan-2-one researchgate.net
3-Methyleneazetidine Diazo compound, Rh₂(OAc)₂ Functionalized Pyrrolidine (B122466) rsc.org
3-Vinylazetidin-3-ol Aryl iodide, Pd(OAc)₂(PPh₃)₂, AgTFA, TfOH 2,3,4-Trisubstituted Dihydrofuran nih.gov

Azetidine-2-carboxylic acids are conformationally constrained analogues of proline and are widely used as building blocks to introduce unique structural features into peptides and peptidomimetics. acs.orgmdpi.com The incorporation of a 3-aryl substituent, as would be derived from a this compound precursor, can introduce specific side-chain interactions and influence the peptide's secondary structure.

Methods have been developed for the stereoselective synthesis of azetidine-based α-amino acids. acs.org For instance, α-lithiation of an N-protected 3-phenylazetidine (B587272) followed by carboxylation with CO₂ affords the corresponding azetidine-2-carboxylic acid, which can then be incorporated into small peptides. acs.orguni-muenchen.de This approach has been shown to be tolerant of various substituents on the aryl ring, including electron-donating groups. acs.org Furthermore, lithiation of N-Boc-2-arylazetidines can lead to self-condensation, providing direct access to azetidine-based peptidomimetics. rsc.org These strategies highlight the role of 3-arylazetidines as valuable non-natural amino acid surrogates for modifying peptide structure and function. rsc.orgacs.org

The azetidine ring is considered a "privileged motif" in medicinal chemistry. acs.org Its incorporation into biologically active molecules can significantly improve pharmacokinetic properties such as metabolic stability and aqueous solubility. nih.govsemanticscholar.org The this compound scaffold is particularly attractive for this purpose, where it can act as a rigid, three-dimensional linker or as a bioisostere for other common groups like phenyl or gem-dimethyl moieties. chemrxiv.orgdrughunter.com

Bioisosteric replacement is a key strategy in drug design, and the 3-arylazetidine unit offers a unique combination of properties. researchgate.netmdpi.com For example, 3,3-diaryloxetanes and the corresponding azetidines have been investigated as potential replacements for the benzophenone (B1666685) group, which can be metabolically labile. chemrxiv.org The development of late-stage functionalization techniques, including radical reactions and cross-couplings, allows for the introduction of the azetidine scaffold into complex molecules, including natural products and existing drug candidates, to optimize their biological profiles. nih.govchemrxiv.org

While the reduction of β-lactams (azetidin-2-ones) to azetidines is a common synthetic transformation, the reverse process—the conversion of an azetidine into a β-lactam—is less direct but conceptually important for scaffold hopping. acs.org A viable synthetic route involves the transformation of an azetidine into a 2-alkylideneazetidine intermediate.

One reported methodology demonstrates that N-tosyl-3-halo-3-butenylamines can undergo an Ullmann-type coupling to form 2-alkylideneazetidines. These intermediates can then be readily oxidized with ozone (O₃) to yield the corresponding β-lactams. organic-chemistry.org This suggests a potential, albeit multi-step, pathway where a precursor derived from this compound could be converted into a functionalized 2-alkylideneazetidine, which would then serve as a direct precursor to a β-lactam ring. This approach would enable the conversion of the azetidine core into the medicinally vital β-lactam scaffold.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The synthetic challenge posed by the strained four-membered ring, coupled with the high value of the resulting products, has made the pursuit of 3-arylazetidines like this compound a driving force for the development of new synthetic methods. uni-muenchen.de

A significant breakthrough has been the use of strain-release reactions starting from highly strained 1-azabicyclo[1.1.0]butanes (ABBs). arkat-usa.orgrsc.org The addition of organometallic reagents, such as aryl Grignard reagents, to in-situ generated ABBs allows for the selective C3-functionalization of the azetidine ring. rsc.orgchemrxiv.org This has enabled the efficient synthesis of a wide variety of 3-arylazetidines. researchgate.net One-pot procedures combining this strain-release opening with subsequent N-arylation via Buchwald-Hartwig or SₙAr reactions have further streamlined the synthesis of 1,3-bis-functionalized azetidines. arkat-usa.orgrsc.org

Furthermore, numerous cross-coupling methodologies have been tailored for the synthesis of 3-arylazetidines, highlighting the importance of this structural motif. These methods provide a modular approach by coupling a generic azetidine precursor with various aryl partners.

Table 2: Selected Cross-Coupling Methods for the Synthesis of 3-Arylazetidines

Coupling Type Azetidine Precursor Aryl Source Catalyst System Reference
Suzuki-Miyaura N-Boc-3-iodoazetidine Arylboronic acids Ni-based catalyst, microwave researchgate.net
Hiyama 3-Iodoazetidine Arylsilanes Pd-based catalyst organic-chemistry.orgacs.org
Iron-Catalyzed 3-Iodoazetidine Aryl Grignard reagents Iron catalyst (e.g., Fe(acac)₃) researchgate.net

These methods underscore a major trend in modern synthesis: developing robust and versatile reactions to access high-value building blocks. The demand for scaffolds such as this compound for applications in drug discovery and materials science continues to inspire innovation in synthetic organic chemistry. uni-muenchen.de

Q & A

Q. What are the optimal synthetic routes for 3-(m-Tolyl)azetidine, and how can purity be validated?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, azetidine derivatives are often synthesized using protocols involving hydrogenation of azetidinone precursors or via ring-opening of activated intermediates (e.g., with trifluoromethylphenoxy groups) . Purity validation requires HPLC (≥97% purity), NMR (to confirm substituent positions), and mass spectrometry (for molecular weight confirmation). Stability assessments should include thermal gravimetric analysis (TGA) and moisture sensitivity testing under controlled conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., meta-tolyl group placement) and stereochemistry .
  • X-ray crystallography : To resolve 3D conformation, particularly the azetidine ring puckering and substituent orientation .
  • Computational modeling : Density Functional Theory (DFT) to predict electron density distribution and reactive sites (e.g., nucleophilic nitrogen in the azetidine ring) .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: Azetidine derivatives are prone to ring-opening under acidic conditions. Stability studies should:

  • Test pH-dependent degradation in aqueous buffers (e.g., pH 2–9) using UV-Vis or LC-MS .
  • Evaluate photostability under UV/visible light exposure .
  • Store compounds in anhydrous, inert atmospheres (e.g., argon-sealed vials) at −20°C to prevent hydrolysis .

Q. How can functionalization of the azetidine ring be achieved for downstream applications?

Methodological Answer: The azetidine nitrogen can be modified via:

  • Alkylation : Using alkyl halides or Mitsunobu reactions to introduce substituents (e.g., benzyl or propargyl groups) .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl group introduction at the 3-position .
  • Conjugation : Maleimide or NHS ester coupling for bioconjugation (e.g., linking to fluorescent probes) .

Advanced Research Questions

Q. How does the meta-tolyl substituent influence the structure-activity relationship (SAR) in dopamine transporter (DAT) ligands?

Methodological Answer: The meta-tolyl group enhances DAT affinity by optimizing hydrophobic interactions in the binding pocket. SAR studies on tropane and azetidine derivatives indicate that bulky substituents at the 3-position improve selectivity over serotonin/norepinephrine transporters (SERT/NET). Competitive binding assays in rat brain tissue can quantify DAT/SERT/NET affinity ratios (Ki values) .

Q. What strategies resolve contradictions in reported bioactivity data for azetidine derivatives?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., buffer composition, cell lines). Researchers should:

  • Replicate experiments using standardized protocols (e.g., uniform ATP concentrations in kinase assays).
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Perform meta-analyses of primary literature to identify confounding variables (e.g., impurity levels in commercial samples) .

Q. How can this compound be integrated into NLRP3 inflammasome inhibition studies?

Methodological Answer: In BV2 microglial cells, pre-treatment with this compound analogs (10–100 µM) can attenuate NLRP3 activation induced by LPS/ATP. Mechanistic studies should include:

  • Western blotting for caspase-1 and IL-1β cleavage.
  • ROS measurement (DCFH-DA probes) to link oxidative stress to inflammasome activation .

Q. What in vitro models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • Caco-2 assays : To predict intestinal permeability and efflux ratios (P-gp substrate potential).
  • Microsomal stability assays : Human liver microsomes (HLM) with LC-MS quantification of parent compound depletion.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

Q. How do azetidine derivatives compare to pyrrolidine or piperidine analogs in CNS drug design?

Methodological Answer: Azetidine’s smaller ring size (4-membered vs. 5- or 6-membered) reduces conformational flexibility, enhancing target selectivity. Comparative studies using radiolabeled ligands (e.g., [3H]WIN35428 for DAT) show azetidines exhibit higher metabolic stability in cytochrome P450 assays than pyrrolidines .

Q. What are the best practices for conjugating this compound to biomacromolecules?

Methodological Answer:

  • Click chemistry : Use azide-alkyne cycloaddition (e.g., with propargyl-modified azetidine) for covalent attachment to antibodies or peptides .
  • SPR optimization : Immobilize the conjugate on CM5 chips to measure binding kinetics (ka/kd) to target receptors .

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